molecular formula C11H13NOS B13609240 1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol

1-(Benzo[d]thiazol-2-yl)-2-methylpropan-2-ol

Cat. No.: B13609240
M. Wt: 207.29 g/mol
InChI Key: TVYOGDYEUNEHJR-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a benzothiazole ring attached to a 2-methylpropan-2-ol group. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by cyclization to form the benzothiazole ring . The reaction conditions typically include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process. Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

The major products formed from these reactions vary based on the specific reagents and conditions employed. For example, oxidation may yield sulfoxides, while substitution reactions can produce a wide range of functionalized benzothiazole derivatives.

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)-2-methylpropan-2-ol can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    2-Mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.

    6-Nitrobenzothiazole: Studied for its potential as an anticancer agent.

Compared to these compounds, 1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-ol is unique due to its specific structural features and the presence of the 2-methylpropan-2-ol group, which may contribute to its distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C11H13NOS/c1-11(2,13)7-10-12-8-5-3-4-6-9(8)14-10/h3-6,13H,7H2,1-2H3

InChI Key

TVYOGDYEUNEHJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC2=CC=CC=C2S1)O

Origin of Product

United States

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